Toxicological Assessment of 1,1,2-Propanetriol and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	1,1,2-Propanetriol	
Cat. No.:	B15442449	Get Quote

Disclaimer: This document provides a toxicological assessment of **1,1,2-propanetriol** based on a read-across approach from its structural isomers, **1,2,3-propanetriol** (glycerol) and **1,3-propanediol**, due to the limited availability of specific toxicological data for **1,1,2-propanetriol** itself. This approach is a scientifically accepted practice in toxicology for substances with similar chemical structures and functional groups.

Introduction

1,1,2-Propanetriol is a triol, a chemical compound containing three hydroxyl functional groups. As a structural isomer of the well-characterized 1,2,3-propanetriol (glycerol) and 1,3-propanediol, it is anticipated to share a similar toxicological profile. This technical guide provides a comprehensive overview of the toxicological data of these surrogates to infer the potential hazards of **1,1,2-propanetriol** and its derivatives. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Quantitative Toxicological Data (Read-Across Approach)

The following tables summarize the quantitative toxicological data for 1,2,3-propanetriol (glycerol) and 1,3-propanediol. This data is presented as a surrogate for **1,1,2-propanetriol**.

Table 1: Acute Toxicity Data



Endpoint	Species	Route	Value	Reference
1,2,3- Propanetriol (Glycerol)				
LD50	Rat	Oral	12,600 - 27,200 mg/kg	[1][2]
LD50	Mouse	Oral	8,700 - 23,000 mg/kg	[1][3]
LD50	Rabbit	Dermal	>18,700 mg/kg	[4]
LD50	Guinea Pig	Dermal	56,750 mg/kg	[5]
1,3-Propanediol				
LD50	Rat	Oral	10,500 - 15,800 mg/kg	[6][7]
LD50	Mouse	Oral	4,773 mg/kg	[6]
LD50	Rabbit	Dermal	>20,000 mg/kg	[8]
LC50	Rat	Inhalation	>5 mg/L (4 h)	[9]

Table 2: Skin and Eye Irritation Data

Endpoint	Species	Result	Reference
1,2,3-Propanetriol (Glycerol)			
Skin Irritation	Rabbit	No to mild irritation	[4][10]
Eye Irritation	Rabbit	No to slight irritation	[10]
1,3-Propanediol			
Skin Irritation	Rabbit	Mildly irritating	[11][12]
Eye Irritation	Rabbit	No eye irritation	[12]



Table 3: Skin Sensitization Data

Endpoint	Species	Result	Reference
1,2,3-Propanetriol (Glycerol)			
Skin Sensitization	Guinea Pig	Not a sensitizer	[4][10]
1,3-Propanediol			
Skin Sensitization	- Guinea Pig	Not a sensitizer	[11][12]

Table 4: Genotoxicity Data

Assay	Test System	Metabolic Activation	Result	Reference
1,2,3- Propanetriol (Glycerol)				
Ames Test	S. typhimurium	With & Without	Negative	[13][14]
Chromosome Aberration	CHO Cells	With & Without	Negative	[13]
Sister Chromatid Exchange	CHO Cells	With & Without	Negative	[13]
1,3-Propanediol				
Ames Test	S. typhimurium	Not specified	Negative	[12]
In vitro Gene Mutation	Mammalian Cells	Without	Negative (Cytotoxic at high conc.)	[15]
In vivo Micronucleus	Mouse	Not applicable	Negative	[12]



Table 5: Repeated Dose Toxicity Data

Species	Route	Duration	NOAEL	Reference
1,2,3- Propanetriol (Glycerol)				
Rat	Oral (diet)	2 years	8,000 - 10,000 mg/kg bw/day	[14]
Rat	Oral (gavage)	2 generations	2,000 mg/kg bw/day	[3]
1,3-Propanediol				
Rat	Oral	28 days	>1,600 mg/kg	[5]
Rat	Inhalation	14 days	1800 mg/m³	[7]

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments based on internationally recognized OECD guidelines.

Acute Oral Toxicity (OECD 423)

The Acute Toxic Class Method is used to estimate the acute oral toxicity of a substance.[13]

- Principle: A stepwise procedure where the substance is administered to a small group of animals at a defined dose. The outcome (mortality or survival) determines the next dose level.
- Test Animals: Typically, young adult female rats are used.[13]
- Procedure:
 - A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).



- The substance is administered by gavage to a group of three animals.
- Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[13]
- Depending on the outcome, the dose for the next group of animals is either increased or decreased.
- Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.[6]

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[1]

- Principle: A single dose of the substance is applied to the skin of an animal. The resulting skin reactions are observed and graded.
- Test Animals: Albino rabbits are the preferred species.[16]
- Procedure:
 - The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin and covered with a gauze patch.[16]
 - The patch is left in place for 4 hours.[16]
 - After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.
 - Skin reactions are scored according to a graded scale.
- Endpoint: The severity and reversibility of the skin reactions determine the classification of the substance as an irritant or corrosive.[16]

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[4]



- Principle: A single dose of the substance is instilled into the conjunctival sac of one eye of an animal. The untreated eye serves as a control.
- Test Animals: Albino rabbits are typically used.[2]
- Procedure:
 - A defined amount of the test substance (e.g., 0.1 mL for liquids) is placed in the lower conjunctival sac of one eye.[4]
 - The eye is observed for reactions at 1, 24, 48, and 72 hours after instillation.
 - Lesions of the cornea, iris, and conjunctiva are scored.
- Endpoint: The severity and reversibility of the ocular lesions determine the classification of the substance.[2]

Skin Sensitization: Local Lymph Node Assay (OECD 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a substance. [17]

- Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the dorsum of the ear.[18]
- Test Animals: Mice (CBA/Ca or CBA/J strains) are used.[18]
- Procedure:
 - The test substance is applied to the dorsum of both ears for three consecutive days.
 - On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously to measure lymphocyte proliferation.
 - On day 6, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured.



• Endpoint: A Stimulation Index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater indicates that the substance is a skin sensitizer.[18]

Genotoxicity: Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo test detects damage to chromosomes or the mitotic apparatus.[15]

- Principle: The test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in developing erythrocytes.[3]
- Test Animals: Rodents, usually mice or rats, are used.[19]
- Procedure:
 - Animals are exposed to the test substance, typically via oral gavage or intraperitoneal injection.
 - Bone marrow is collected at appropriate time points after exposure.
 - Bone marrow smears are prepared, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes.
- Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates genotoxic potential.[3]

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards from repeated oral exposure to a substance over 28 days.[20]

- Principle: The test substance is administered orally to groups of animals at different dose levels for 28 days.
- Test Animals: Rats are the preferred species.[21]
- Procedure:

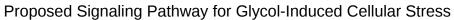


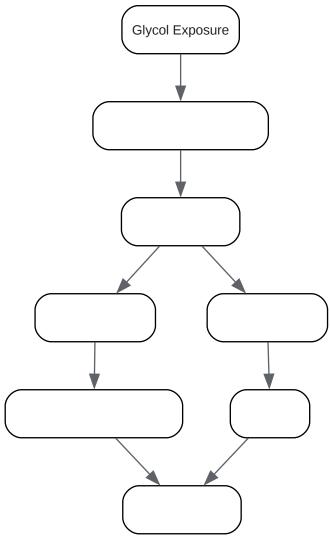
- At least three dose groups and a control group are used, with at least 5 males and 5 females per group.[21]
- The substance is administered daily by gavage or in the diet/drinking water.
- Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.
- At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis.
- A full necropsy is performed, and organs are weighed and examined for histopathological changes.
- Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.[21]

Signaling Pathways and Experimental Workflows Proposed Signaling Pathway for Glycol-Induced Cellular Stress

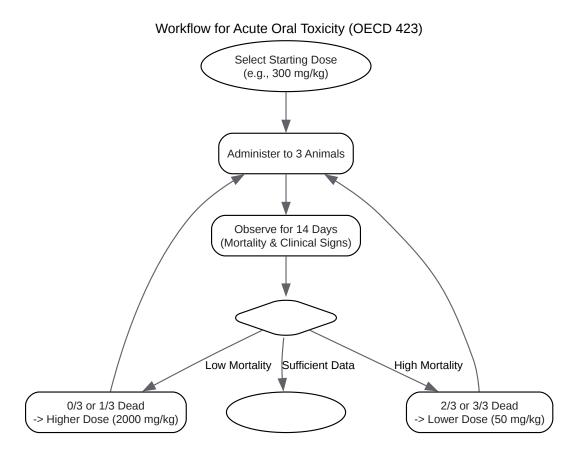
While a specific signaling pathway for **1,1,2-propanetriol** toxicity is not established, exposure to glycols and related compounds can induce cellular stress through mechanisms involving oxidative stress and inflammatory responses. The following diagram illustrates a plausible general pathway.





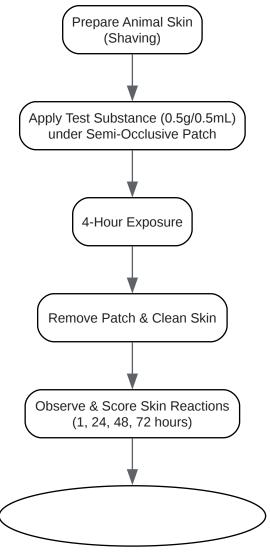






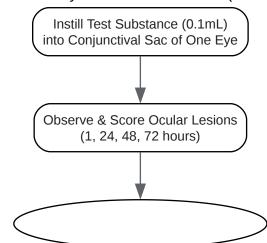


Workflow for Dermal Irritation/Corrosion (OECD 404)



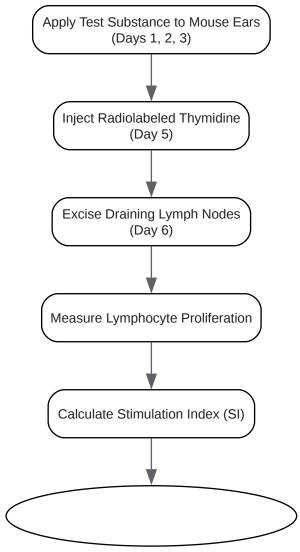


Workflow for Eye Irritation/Corrosion (OECD 405)

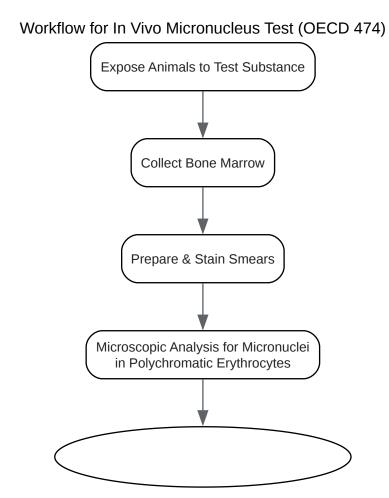




Workflow for Skin Sensitization (LLNA - OECD 429)







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. Construction of stress-induced metabolic pathway from glucose to 1,3-propanediol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory





- 2. Oxidative stress caused by 3-monochloro-1,2-propanediol provokes intestinal stem cell hyperproliferation and the protective role of quercetin PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delayed ethylene glycol poisoning presenting with abdominal pain and multiple cranial and peripheral neuropathies: a case report PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Studies on toxicity and inflammatory reactions induced by e-cigarettes: In vitro exposure of human nasal mucosa cells to propylene glycol at the air-liquid interface] PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adapting glycolysis to cancer cell proliferation: the MAPK pathway focuses on PFKFB3 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethylene Glycol: Systemic Agent | NIOSH | CDC [cdc.gov]
- 7. Glycerol is metabolized in a complex and strain-dependent manner in Enterococcus faecalis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Natural products modulating MAPK for CRC treatment: a promising strategy [frontiersin.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. Dramatic Increase in Glycerol Biosynthesis upon Oxidative Stress in the Anaerobic Protozoan Parasite Entamoeba histolytica PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of nuclear factor-kappa B activation reduces glycerol-induced renal injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. download.basf.com [download.basf.com]
- 15. Proper protein glycosylation promotes MAPK signal fidelity PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycerol Wikipedia [en.wikipedia.org]
- 17. Nutritional immunology Wikipedia [en.wikipedia.org]
- 18. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 21. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Toxicological Assessment of 1,1,2-Propanetriol and its Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15442449#toxicological-assessment-of-1-1-2-propanetriol-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com